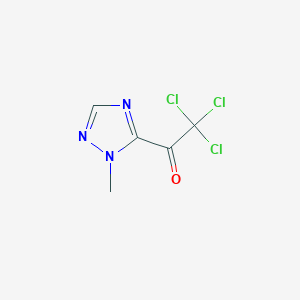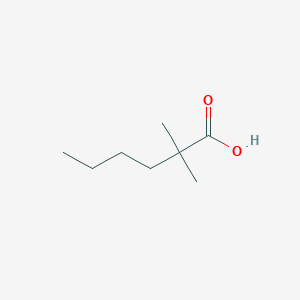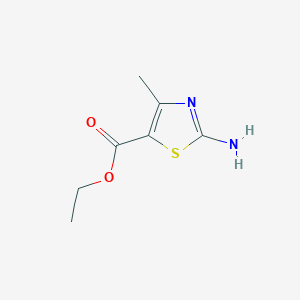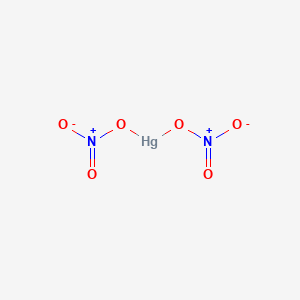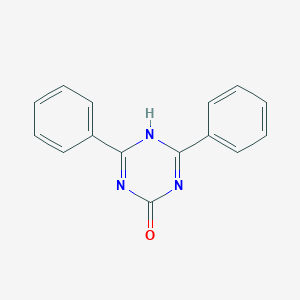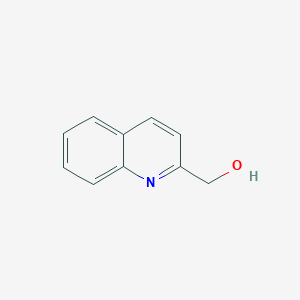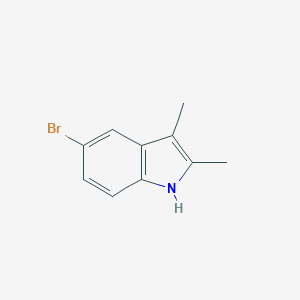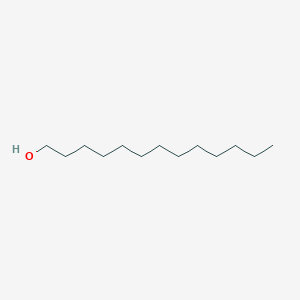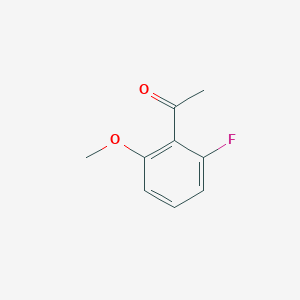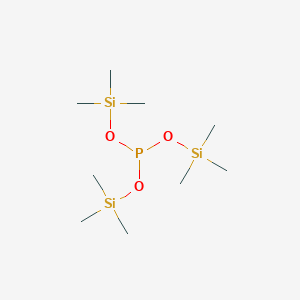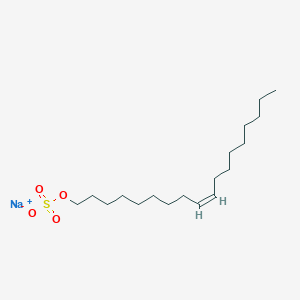
Sodium oleyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium oleyl sulfate (SOS) is a surfactant that is commonly used in various industries, including pharmaceuticals, personal care products, and detergents. It is a sodium salt of oleyl sulfate, which is derived from oleic acid, a fatty acid found in animal and vegetable fats and oils. SOS is known for its ability to reduce surface tension and enhance the solubility of hydrophobic compounds in water.
Mécanisme D'action
The mechanism of action of Sodium oleyl sulfate is based on its ability to form micelles in aqueous solutions. Micelles are aggregates of surfactant molecules that form spontaneously in water and have a hydrophobic core and a hydrophilic shell. Sodium oleyl sulfate molecules arrange themselves in such a way that the hydrophobic tails face inward, while the hydrophilic heads face outward. This arrangement allows Sodium oleyl sulfate to solubilize hydrophobic compounds, such as drugs and lipids, in water.
Effets Biochimiques Et Physiologiques
Sodium oleyl sulfate has been shown to have some biochemical and physiological effects, such as cytotoxicity and hemolytic activity. However, these effects are dependent on the concentration and exposure time of Sodium oleyl sulfate. At low concentrations, Sodium oleyl sulfate has been shown to have no significant cytotoxicity or hemolytic activity. At higher concentrations, Sodium oleyl sulfate can cause membrane damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium oleyl sulfate has several advantages for lab experiments, such as its ability to enhance the solubility of hydrophobic compounds and its low toxicity at low concentrations. However, Sodium oleyl sulfate has some limitations, such as its potential interference with some assays and its sensitivity to pH and temperature.
Orientations Futures
There are several future directions for the research and development of Sodium oleyl sulfate. One direction is to explore its potential applications in the field of nanomedicine, such as targeted drug delivery and imaging. Another direction is to investigate its effects on biological membranes and lipid bilayers. Additionally, there is a need to develop new and more efficient synthesis methods for Sodium oleyl sulfate.
Méthodes De Synthèse
Sodium oleyl sulfate can be synthesized through the reaction of oleic acid with sulfuric acid, followed by neutralization with sodium hydroxide. The resulting product is a white or yellowish powder that is soluble in water.
Applications De Recherche Scientifique
Sodium oleyl sulfate has been extensively studied for its potential applications in various fields, including drug delivery, gene therapy, and protein purification. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, such as paclitaxel and curcumin, and improve the transfection efficiency of gene vectors. Sodium oleyl sulfate has also been used as a surfactant in the purification of proteins, such as antibodies and enzymes.
Propriétés
Numéro CAS |
1847-55-8 |
|---|---|
Nom du produit |
Sodium oleyl sulfate |
Formule moléculaire |
C18H35NaO4S |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
sodium;[(Z)-octadec-9-enyl] sulfate |
InChI |
InChI=1S/C18H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;+1/p-1/b10-9-; |
Clé InChI |
MWZFQMUXPSUDJQ-KVVVOXFISA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
1847-55-8 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



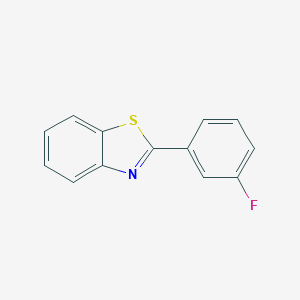
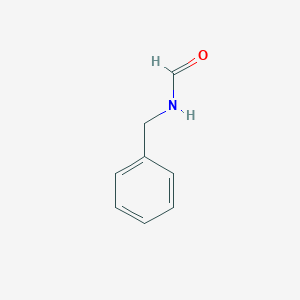
amine hydrochloride](/img/structure/B155508.png)
